![molecular formula C14H10ClNO3 B1465310 2-Chloro-4-(4-formyl-phenoxy)-benzamide CAS No. 676494-62-5](/img/structure/B1465310.png)
2-Chloro-4-(4-formyl-phenoxy)-benzamide
Overview
Description
2-Chloro-4-(4-formyl-phenoxy)-benzamide, also known as CFPB, is a synthetic compound that has been widely studied in scientific research due to its wide range of applications and potential therapeutic benefits. CFPB has been studied in multiple fields such as biochemistry, physiology, and pharmacology.
Scientific Research Applications
2-Chloro-4-(4-formyl-phenoxy)-benzamide has been studied in multiple scientific fields, including biochemistry, physiology, and pharmacology. In biochemistry, 2-Chloro-4-(4-formyl-phenoxy)-benzamide has been used as a reagent for protein modification, and in the development of biochemical assays. In physiology, 2-Chloro-4-(4-formyl-phenoxy)-benzamide has been studied for its potential therapeutic benefits, including its anti-inflammatory and antinociceptive effects. In pharmacology, 2-Chloro-4-(4-formyl-phenoxy)-benzamide has been studied for its potential to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2).
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-formyl-phenoxy)-benzamide is not fully understood. However, it is believed that 2-Chloro-4-(4-formyl-phenoxy)-benzamide may interact with certain proteins in the body, such as COX-2, to inhibit their activity. This inhibition of COX-2 activity is thought to be responsible for 2-Chloro-4-(4-formyl-phenoxy)-benzamide’s anti-inflammatory and antinociceptive effects.
Biochemical and Physiological Effects
2-Chloro-4-(4-formyl-phenoxy)-benzamide has been studied for its potential therapeutic benefits, including its anti-inflammatory and antinociceptive effects. In studies, 2-Chloro-4-(4-formyl-phenoxy)-benzamide has been shown to reduce inflammation and pain in animal models. Additionally, 2-Chloro-4-(4-formyl-phenoxy)-benzamide has been studied for its potential to inhibit the activity of certain enzymes, such as COX-2.
Advantages and Limitations for Lab Experiments
The use of 2-Chloro-4-(4-formyl-phenoxy)-benzamide in laboratory experiments has several advantages. 2-Chloro-4-(4-formyl-phenoxy)-benzamide is a relatively easy compound to synthesize and is readily available. Additionally, 2-Chloro-4-(4-formyl-phenoxy)-benzamide is a relatively stable compound and can be stored for long periods of time without significant degradation. However, 2-Chloro-4-(4-formyl-phenoxy)-benzamide is a relatively expensive compound and may not be suitable for large-scale experiments.
Future Directions
Future research on 2-Chloro-4-(4-formyl-phenoxy)-benzamide should focus on further elucidating its mechanism of action and exploring its potential therapeutic effects. Additionally, research should focus on the development of more efficient and cost-effective methods of synthesis. Finally, research should focus on exploring the potential applications of 2-Chloro-4-(4-formyl-phenoxy)-benzamide in drug development and other fields.
properties
IUPAC Name |
2-chloro-4-(4-formylphenoxy)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c15-13-7-11(5-6-12(13)14(16)18)19-10-3-1-9(8-17)2-4-10/h1-8H,(H2,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUGAKYGUIUOGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=CC(=C(C=C2)C(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-formyl-phenoxy)-benzamide |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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